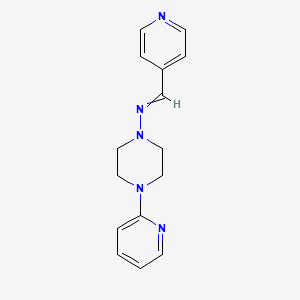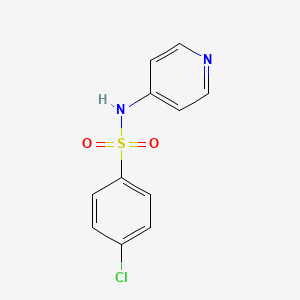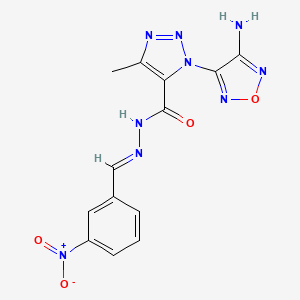![molecular formula C19H24ClN3O2 B5580615 1-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5580615.png)
1-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C19H24ClN3O2 and its molecular weight is 361.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.1557047 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Exposure
Phenoxy acid herbicides, like 4-chloro-2-methylphenoxyacetic acid (MCPA) and mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), have been evaluated for their exposure levels in workers and the environment. These studies assess the absorption and excretion patterns of these chemicals, emphasizing the importance of monitoring occupational and environmental exposures to similar compounds (Manninen et al., 1986).
Pharmacokinetics and Metabolism
Research into the disposition and metabolism of novel compounds, such as orexin receptor antagonists, provides insight into how similar chemical structures are processed in the body. For instance, the study of SB-649868, an orexin 1 and 2 receptor antagonist, reveals details about the drug's absorption, distribution, metabolism, and excretion, highlighting the complexity of drug metabolism pathways (Renzulli et al., 2011).
Therapeutic Applications
The development and clinical evaluation of new drugs often involve investigating their therapeutic efficacy and safety. For example, studies on sertaconazole, an antimycotic agent, provide valuable data on its effectiveness against fungal infections and its safety profile, which can be useful when considering the potential therapeutic applications of new compounds (Nasarre et al., 1992).
Toxicology and Safety
Investigating the toxicological profile of chemicals is crucial for understanding their safety. For instance, the evaluation of imidacloprid, a neonicotinoid insecticide, after acute exposure provides insights into its toxic effects and the clinical manifestations of poisoning, which are important for assessing the safety of related chemical compounds (Shadnia & Moghaddam, 2008).
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-13-12-16(20)4-5-17(13)25-14(2)19(24)23-9-6-15(7-10-23)18-21-8-11-22(18)3/h4-5,8,11-12,14-15H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQWFFCXMYQDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCC(CC2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5580537.png)


![N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide](/img/structure/B5580554.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5580557.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5580561.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B5580569.png)
![N-(2-methoxy-1-methylethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5580578.png)
![(1H-imidazol-2-ylmethyl)methyl{[6-(3-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}amine](/img/structure/B5580584.png)
![2-[4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5580587.png)
![1-[(4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5580609.png)
![1-(cyclopropylcarbonyl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5580610.png)
![(4aS*,7aR*)-1-(3,5-dimethylbenzyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5580611.png)
